3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid
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Overview
Description
3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid is an organic compound with the molecular formula C14H11NO4S. It is a derivative of benzoic acid, characterized by the presence of an amino group, a carboxyphenylthio group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid typically involves the reaction of 3-amino-4-chlorobenzoic acid with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyphenylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chlorobenzoic acid
- 2-Mercaptobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid is unique due to the presence of both an amino group and a carboxyphenylthio group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
3-amino-4-(2-carboxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H11NO4S/c15-10-7-8(13(16)17)5-6-12(10)20-11-4-2-1-3-9(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
InChI Key |
UCQYGXXWVPIOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(=O)O)N |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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